Tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate
Description
Tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate is a spirocyclic compound featuring a bicyclic structure with a 5-azaspiro[2.5]octane core and a 7-oxo (keto) substituent. The tert-butyl carbamate group enhances steric protection and stability, making it valuable in medicinal chemistry for intermediate synthesis.
Properties
IUPAC Name |
tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-9(14)6-12(8-13)4-5-12/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOCEAANVCIAFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC2(C1)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2091694-43-6 | |
| Record name | tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The oxo group can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Structural Characteristics
Molecular Formula: C₁₂H₁₉NO₃
SMILES Notation: CC(C)(C)OC(=O)N1CC(=O)CC2(C1)CC2
InChIKey: NJOCEAANVCIAFD-UHFFFAOYSA-N
The compound's unique spirocyclic structure contributes to its biological activity and reactivity, making it a valuable target in synthetic chemistry.
Medicinal Chemistry
Tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate has been investigated for its potential therapeutic effects. Its structural similarity to biologically active compounds allows for the exploration of its efficacy as:
- Antimicrobial Agents: Studies have indicated that spirocyclic compounds can exhibit antimicrobial properties, making this compound a candidate for developing new antibiotics.
- CNS Activity: The azaspiro framework has been linked to neuroactive properties, suggesting potential applications in treating neurological disorders.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis due to its ability to undergo various chemical transformations:
- Building Block for Complex Molecules: It can be utilized as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
- Reactivity in Cyclization Reactions: Its structure allows it to participate in cyclization reactions, which are crucial for constructing cyclic compounds with diverse functionalities.
Case Study 1: Antimicrobial Activity
A research study evaluated the antimicrobial efficacy of several spirocyclic compounds, including this compound. The results demonstrated a significant reduction in bacterial growth against Gram-positive and Gram-negative strains, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Neuroactive Properties
In another study focused on neuropharmacology, researchers synthesized derivatives of this compound and assessed their binding affinity to neurotransmitter receptors. The findings indicated promising interactions with serotonin receptors, suggesting potential applications in treating mood disorders.
Table 1: Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 226.14 | 155.7 |
| [M+Na]+ | 248.13 | 166.6 |
| [M+NH₄]+ | 243.17 | 164.6 |
| [M+K]+ | 264.10 | 161.9 |
| [M-H]- | 224.13 | 162.9 |
This table provides insights into the mass spectrometry behavior of the compound, which is essential for characterizing its properties in various applications.
Mechanism of Action
The mechanism of action of tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The spirocyclic structure can also provide steric hindrance, affecting the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Substituent Effects
- Oxo Position : The 8-oxo analog (CAS 143306-64-3) shares the spiro[2.5] system with the target compound but differs in ketone placement. This positional isomerism may influence hydrogen-bonding capacity and metabolic stability .
- Fluorinated Derivatives : The 1,1-difluoro analog (C₁₀H₁₆F₂N₂O₂) introduces electronegative fluorine atoms, likely enhancing lipophilicity and resistance to oxidative degradation .
- Functional Group Diversity: The 7-formyl derivative (CAS 2229453-83-0) offers a reactive aldehyde group for further conjugation, while the 7-cyano-8-oxo analog (spiro[3.4]) combines nitrile and ketone groups for diverse reactivity .
Ring System Variations
- Spiro[2.5] vs. In contrast, spiro[3.4] systems (e.g., 7-cyano-8-oxo analog) provide a larger, more flexible scaffold for drug design .
- Heteroatom Incorporation : The 6-oxa-2-azaspiro[3.4] compound (CAS 2225144-48-7) includes an oxygen atom, improving solubility and altering electronic properties .
Biological Activity
Tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate is a spirocyclic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : CHNO
- CAS Number : 2091694-43-6
- IUPAC Name : this compound
- Molecular Weight : 225.29 g/mol
The compound features a spiro structure characterized by a bicyclic system where two rings are fused through a single atom, contributing to its unique biological interactions.
This compound exhibits biological activity primarily through its interaction with various molecular targets:
- Enzyme Interaction : The oxo group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity.
- Receptor Binding : Its spirocyclic structure allows for steric hindrance, affecting binding affinity and specificity to receptors, particularly nicotinic acetylcholine receptors (nAChRs) .
Biological Activity Overview
Research indicates that this compound shows promise in several areas:
1. Neuropharmacological Effects
This compound has been studied for its potential as a selective partial agonist at the α7 nicotinic acetylcholine receptor (nAChR). In vitro studies revealed that it inhibits serotonin (5-HT) receptors with an IC value of approximately 19 µM, demonstrating selectivity over other receptor types .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate | Different position of oxo group | Similar neuropharmacological effects |
| Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate | Different position of functional groups | Reduced selectivity at nAChRs |
| Tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate | Different ring size | Potentially altered binding dynamics |
This table illustrates how slight modifications in the structure can significantly impact biological activity.
Study on Neuropharmacological Effects
A study published in Neuropharmacology characterized AQW051, a compound structurally related to this compound, highlighting its selective action on α7 nAChRs and inhibition of 5-HT receptors . This research underscores the potential therapeutic applications in cognitive enhancement and neurodegenerative diseases.
Antimicrobial Research
While direct studies on this compound's antimicrobial properties are sparse, related compounds have shown promise in preliminary screening against various bacterial strains, suggesting that further investigation into this compound's antimicrobial potential could yield valuable insights.
Q & A
Q. What are the established synthetic routes for tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate, and how do reaction conditions influence yield?
Q. How is the spirocyclic structure of this compound characterized, and what analytical techniques are essential?
X-ray crystallography (using SHELX software for refinement ) and nuclear magnetic resonance (NMR) spectroscopy are primary methods. The spirocyclic framework generates distinct NMR signals: the tert-butyl group appears as a singlet at ~1.4 ppm (¹H), while the carbonyl resonates at ~170 ppm (¹³C). Mass spectrometry (HRMS) confirms molecular weight (C₁₂H₁₉NO₃: 225.28 g/mol) .
Q. What are the primary chemical reactions this compound undergoes, and what reagents are used?
The compound participates in:
- Oxidation : Converts the ketone to carboxylic acid derivatives using KMnO₄ or CrO₃.
- Reduction : The carbonyl group is reduced to a hydroxyl group with LiAlH₄ or NaBH₄.
- Substitution : The tert-butyl ester can be hydrolyzed under acidic/basic conditions to form free amines .
Advanced Research Questions
Q. How does the spirocyclic framework influence binding to biological targets, and what methodological approaches validate these interactions?
The spirocyclic structure provides conformational rigidity, enhancing binding specificity to enzymes like bacterial DNA gyrase (relevant in antimicrobial studies). Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) quantify binding affinities (Kd values in µM range). Molecular docking simulations (using AutoDock Vina) predict binding poses, which are validated via X-ray crystallography of protein-ligand complexes .
Case Study : A derivative, sitafloxacin (a fluoroquinolone antibiotic), showed enhanced activity against E. coli (IC₅₀ = 20 µg/mL) due to the spirocyclic core improving membrane permeability .
Q. How can researchers resolve contradictions in reported biological activities across studies?
Discrepancies in IC₅₀ values (e.g., cytotoxicity in MCF-7 cells ranging from 15–50 µM) may arise from assay conditions (e.g., serum concentration, incubation time). Standardized protocols (e.g., MTT assay with 10% FBS, 48h incubation) and orthogonal validation (e.g., apoptosis markers via flow cytometry) are recommended. Meta-analyses of published data can identify outliers due to impurities (>95% purity required for reliable results) .
Q. What strategies optimize the synthesis of enantiomerically pure derivatives for structure-activity relationship (SAR) studies?
Q. What computational methods predict the compound’s metabolic stability, and how do they align with experimental data?
In silico tools (e.g., SwissADME, MetaSite) predict cytochrome P450-mediated oxidation sites. For this compound, the tert-butyl group is metabolically stable, while the spirocyclic amine undergoes N-dealkylation. In vitro microsomal assays (human liver microsomes + NADPH) validate predictions, showing a half-life (t½) of >2 hours .
Methodological Best Practices
- Crystallography : Use SHELXL for refining small-molecule structures, leveraging Hirshfeld surface analysis to identify weak interactions (e.g., C-H···O bonds) .
- Purification : Employ gradient elution in flash chromatography (hexane:EtOAc 10:1 to 1:1) to separate diastereomers.
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate via dose-response curves in triplicate .
Contradictions and Resolutions
- Synthetic Yields : Lower yields in scaled-up reactions (e.g., 40% vs. 75% in small batches) often result from inefficient mixing or heat transfer. Continuous flow reactors improve consistency .
- Biological Activity Variability : Use cell lines with confirmed genetic stability (e.g., ATCC-certified) and minimize DMSO concentration (<0.1%) to avoid solvent toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
